- A Co2B Mediated NaBH4 Reduction Protocol Applicable to a Selection of Functional Groups in Organic SynthesisEuropean Journal of Organic Chemistry, 2018, 2018(26), 3416-3425,
Cas no 90-41-5 (2-phenylaniline)
O-aminobiphenyl, the molecular formula is c12h11n, and the molecular weight is 169.23.
2-phenylaniline structure
2-phenylaniline
2-phenylaniline Properties
Names and Identifiers
-
- 2-Biphenylamine (8CI)
- Aminobiphenyl
- 2-Biphenylylamine~2-Phenylaniline
- 2-aminodiphenyl
- 2-Phenylanili
- 2-Biphenylamine
- 2-Phenylaniline
- [1,1'-Biphenyl]-2-amine
- 2-Aminobiphenyl
- (1,1'-Biphenyl)-2-amine
- o-phenylaniline
- 2-Amino-1,1-Biphenyl
- 2-Amino-1,1′-biphenyl
- 2-Phenylbenzenamine
- NSC 7661
- o-Aminobiphenyl
- o-Aminodiphenyl
- o-Biphenylamine
- InChI=1/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H
- EINECS 201-990-9
- BP-12718
- WLN: ZR BR
- BCP16608
- CX1301
- STR00574
- DTXCID1010189
- UNII-8LQM58EBRY
- AC-19052
- NS00010875
- F2190-0452
- 2-Biphenylylamine
- EN300-20179
- BRN 0471874
- 2- Aminodiphenyl
- 2-Aminobiphenyl, 97%
- NCI-C50282 (Salt/Mix)
- 2-Aminobifenyl
- 90-41-5
- 4-12-00-03223 (Beilstein Handbook Reference)
- 2-BIPHENYLAMINE
- NSC7661
- CHEMBL296021
- B0467
- 2-amino-1,1 inverted exclamation mark -biphenyl
- Biphenyl-2-ylamine
- 2-amino biphenyl
- biphenyl amine
- Q-200236
- 1,1'-biphenylamine
- [1,3]benzoxazolo[2,3-b]quinazolin-12-one;2-AMINOBIPHENYL
- HSDB 1324
- A843537
- AI3-00067
- 1,1'-biphenyl-2-ylamine
- CAS-90-41-5
- NCGC00091135-03
- AB00375775-03
- Q209308
- 2-Amino-1,1'-biphenyl
- MFCD00007701
- NCGC00258512-01
- biphenyl-2-amine
- NCGC00091135-01
- BDBM626082
- 2-BIPHENYLAMINE [HSDB]
- STK345998
- AC-907/25014307
- SCHEMBL25981
- NSC-7661
- AKOS000107947
- Tox21_200959
- biphenyl, 2-amino-
- 2-Aminobifenyl [Czech]
- DTXSID3030189
- 8LQM58EBRY
- CCRIS 753
- CS-D1434
- DB-057202
- NCGC00091135-02
- o-Xenylamine
- 2-amino-biphenyl
- NCGC00091135-04
- +Expand
-
- MFCD00007701
- TWBPWBPGNQWFSJ-UHFFFAOYSA-N
- 1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2
- NC1C(C2C=CC=CC=2)=CC=CC=1
- 471874
Computed Properties
- 169.08900
- 1
- 1
- 1
- 169.089149
- 13
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26
Experimental Properties
- 3.51700
- 26.02000
- 1.613-1.615
- <0.01 g/100 mL at 21 ºC
- 299°C(lit.)
- 48.0 to 51.0 deg-C
- 2 mm Hg ( 140 °C)
- >230 °F
- Pale-yellow to Yellow-brown Solid
- Stable. Incompatible with strong oxidizing agents.
- Soluble in alcohol \ ether and benzene, insoluble in water. It can volatilize with water vapor
- Sensitive to light
- 3.82(at 22℃)
- 1.44
2-phenylaniline Security Information
- GHS07 GHS08
- DU8850000
- 2
- S36/37-S61
- R22; R40; R52/53
- Xn
- H302,H351,H412
- P273,P281
- warning
- Room temperature
- R22;R40;R52/53
- Warning
- Yes
2-phenylaniline Customs Data
- 29214980
-
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-phenylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Cobalt sulfate (CoSO4) heptahydrate , Sodium borohydride Solvents: Ethanol , Water ; 0 °C; 10 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 1.5 h, 90 °C
1.2 Reagents: Hydrogen ; 24 h, 10 bar, 90 °C
1.2 Reagents: Hydrogen ; 24 h, 10 bar, 90 °C
Reference
- Pd single-atom-site stabilized by supported phosphomolybdic acid: design, characterizations and tandem Suzuki-Miyaura cross coupling/nitro hydrogenation reactionNanoscale Advances, 2022, 4(20), 4321-4334,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Palladium Solvents: Water ; 60 min, 100 °C
Reference
- Facile synthesis of Pd@graphene nanocomposites with enhanced catalytic activity towards Suzuki coupling reactionScientific Reports, 2020, 10(1),,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 6 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Aniline Carbamates: A Versatile and Removable Motif for Palladium-Catalyzed Directed C-H ActivationChemistry - A European Journal, 2014, 20(38), 12066-12070,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Methanol ; 2 h, rt
Reference
- Synthesis of carbazoles via one-pot copper-catalyzed amine insertion into cyclic diphenyleneiodoniums as a strategy to generate a drug-like chemical libraryAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2172-2178,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane , Water ; reflux
Reference
- Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room TemperatureJournal of the American Chemical Society, 2010, 132(14), 4978-4979,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 60 °C
Reference
- Carbocationic Cyclizations: IX. Rearrangement of Long-Lived 4-(2-Biphenylyl)-1,2,3,4-tetramethylcyclobutenyl Cation into trans- and cis-4,5,6,6-Tetramethyl-4,5,6-trihydrocyclopenta[j,k]phenanthren-5-yl CationsRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2003, 39(9), 1301-1308,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Iodine , Potassium borohydride Solvents: Cyclohexane ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Amberlite IR 120 Solvents: Cyclohexane ; 2.5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.2 Reagents: Amberlite IR 120 Solvents: Cyclohexane ; 2.5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
Reference
- Transition-metal free boron triiodide-mediated reduction of nitroarenes from simple borohydride reagentsChemRxiv, 2023, 1, 1-6,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silica , 2365462-76-4 Solvents: Methylcyclohexane ; 20 h, 10 bar, 60 °C
Reference
- A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized NitroarenesZeitschrift fuer Anorganische und Allgemeine Chemie, 2023, 649(14),,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Reference
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular HydrogenChemSusChem, 2022, 15(5),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 15 min, rt
Reference
- Synthesis of Stannylated Aryl Imines and Amines via Aryne Insertion Reactions into Sn-N BondsChemistry - A European Journal, 2021, 27(36), 9281-9285,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[2-([4,5-dihydro-(2-thiazolyl-κS1)])benzenamine-κN]palladium Solvents: Methanol ; 180 min, 70 °C
Reference
- Synthesis and palladium(II) metal chemistry of thiazoline/imidazoline derived ligands: An efficient catalyst for cross-coupling reactions of arylboronic acids with acid chlorides and aryl halidesInorganica Chimica Acta, 2018, 483, 598-608,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 6 h, 80 °C
Reference
- Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformationsJournal of Catalysis, 2017, 355, 101-109,
2-phenylaniline Raw materials
2-phenylaniline Related Literature
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